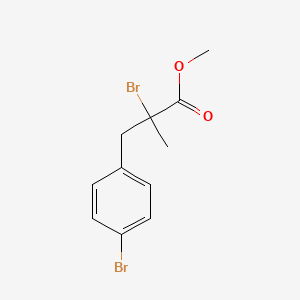![molecular formula C17H15BrFN5OS B12131358 2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-methylphenyl)acetamide](/img/structure/B12131358.png)
2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-アミノ-5-(2-フルオロフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(4-ブロモ-2-メチルフェニル)アセトアミドは、トリアゾール環、フルオロフェニル基、ブロモメチルフェニル基を含む複雑な有機化合物です。
準備方法
合成経路および反応条件
2-{[4-アミノ-5-(2-フルオロフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(4-ブロモ-2-メチルフェニル)アセトアミドの合成は、通常、複数のステップを伴います反応条件は、多くの場合、触媒、特定の溶媒、制御された温度の使用を必要とし、高収率と純度を確保します .
工業生産方法
この化合物の工業生産方法は、自動化された反応器と連続フロープロセスを使用した大規模合成を含む場合があります。 これらの方法は、反応条件を最適化し、廃棄物を削減し、製品品質の一貫性を確保するように設計されています .
化学反応の分析
反応の種類
2-{[4-アミノ-5-(2-フルオロフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(4-ブロモ-2-メチルフェニル)アセトアミドは、以下を含むさまざまな化学反応を起こすことができます。
酸化: この反応は、酸素含有官能基を導入できます。
還元: この反応は、酸素を除去したり、水素原子を追加したりできます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のための求核剤が含まれます。 条件は、多くの場合、反応を促進するために、特定の温度、pHレベル、溶媒を必要とします .
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によりヒドロキシル化誘導体が生成される場合があり、置換反応によりさまざまな置換トリアゾール誘導体が生成される場合があります .
科学研究への応用
2-{[4-アミノ-5-(2-フルオロフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(4-ブロモ-2-メチルフェニル)アセトアミドは、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗癌作用を含む、その潜在的な生物活性について研究されています。
医学: さまざまな疾患の治療における治療薬としての可能性が調査されています。
科学的研究の応用
2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with specific properties
作用機序
2-{[4-アミノ-5-(2-フルオロフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(4-ブロモ-2-メチルフェニル)アセトアミドの作用機序には、特定の分子標的および経路との相互作用が含まれます。それは、特定の酵素または受容体を阻害し、細胞プロセスを変化させる可能性があります。 正確な経路と標的は、特定のアプリケーションとコンテキストによって異なる場合があります.
類似化合物の比較
類似化合物
- 4-アミノ-5-(2-フルオロフェニル)-4H-1,2,4-トリアゾール-3-チオール
- 2-アミノ-5-(4-フルオロフェニル)-1,3,4-チアジアゾール
- 4-[(1H-ベンゾイミダゾール-2-イル)スルファニル]ベンズアルデヒド
独自性
2-{[4-アミノ-5-(2-フルオロフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(4-ブロモ-2-メチルフェニル)アセトアミドを際立たせているのは、特定の化学的および生物学的特性を与える官能基のユニークな組み合わせです。 これは、標的を絞った研究開発にとって貴重な化合物となっています .
類似化合物との比較
Similar Compounds
- 4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol
- 2-amino-5-(4-fluorophenyl)-1,3,4-thiadiazole
- 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde
Uniqueness
What sets 2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-methylphenyl)acetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development .
特性
分子式 |
C17H15BrFN5OS |
|---|---|
分子量 |
436.3 g/mol |
IUPAC名 |
2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromo-2-methylphenyl)acetamide |
InChI |
InChI=1S/C17H15BrFN5OS/c1-10-8-11(18)6-7-14(10)21-15(25)9-26-17-23-22-16(24(17)20)12-4-2-3-5-13(12)19/h2-8H,9,20H2,1H3,(H,21,25) |
InChIキー |
INQRXZWPBQIBRX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B12131276.png)


![3-[(2,6-dichlorobenzyl)sulfanyl]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-4-amine](/img/structure/B12131293.png)
![5-(3-ethoxyphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12131296.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12131301.png)


![N-(3,4-dimethylphenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12131334.png)
![[2-imino-1-(2-morpholin-4-ylethyl)-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2, 3-d]pyrimidin-3-yl)]-N-(oxolan-2-ylmethyl)carboxamide](/img/structure/B12131337.png)
![(2Z,5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B12131341.png)
![2-amino-N-benzyl-1-(3-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12131342.png)
![6-[5-((2E)-3-(2-furyl)prop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]he xanoic acid](/img/structure/B12131351.png)
![3-(4-tert-butylphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12131353.png)
